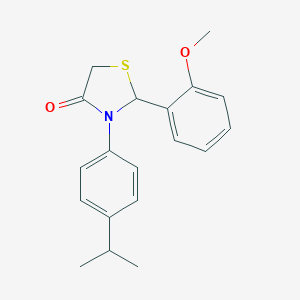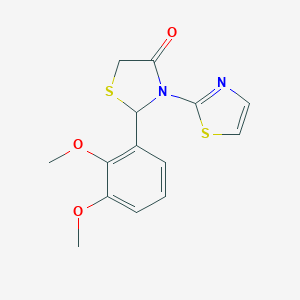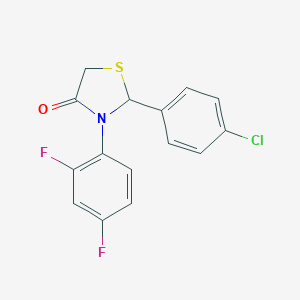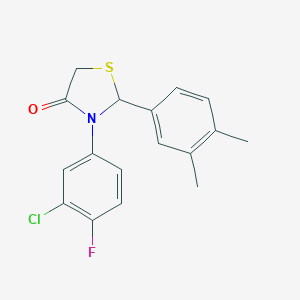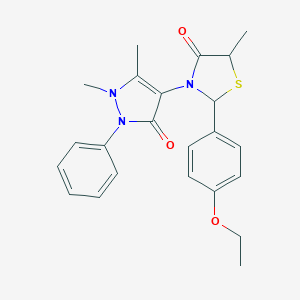
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide, also known as BMB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BMB-1 is a benzothiazole derivative that exhibits potent biological activities, making it a promising candidate for the development of new drugs and therapeutic agents. In
作用機序
The mechanism of action of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is not yet fully understood. However, it is believed to exert its biological activity by interacting with various molecular targets in the body. 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in the regulation of various physiological processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide inhibits the activity of acetylcholinesterase, tyrosinase, and urease. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide exhibits neuroprotective activity by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is its potent biological activity, which makes it a promising candidate for the development of new drugs and therapeutic agents. However, one of the limitations of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is a multi-step process that can be time-consuming and costly.
将来の方向性
There are several future directions for the research and development of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the development of new formulations of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide and to identify its molecular targets in the body. Finally, the potential applications of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders, should be further explored.
合成法
The synthesis of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide involves a multi-step process that begins with the reaction of 2-aminothiophenol with 2-bromo-4-methylacetanilide, followed by the cyclization of the resulting intermediate with potassium carbonate in DMF. The final step involves the reaction of the resulting intermediate with 6-methoxy-2-chlorobenzothiazole in the presence of potassium carbonate in DMF. The yield of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide obtained by this method is approximately 50-60%.
科学的研究の応用
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to exhibit anti-inflammatory, anti-oxidant, and anti-microbial activities. In biochemistry, 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and urease. In pharmacology, 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been shown to exhibit neuroprotective activity by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C17H16N2O3S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-10-5-4-6-12(15(10)22-3)16(20)19-17-18-13-8-7-11(21-2)9-14(13)23-17/h4-9H,1-3H3,(H,18,19,20) |
InChIキー |
XTMHJILRBILCLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



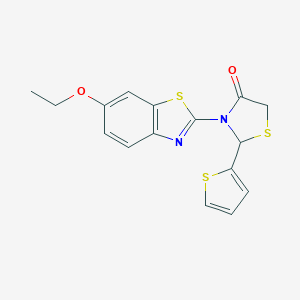

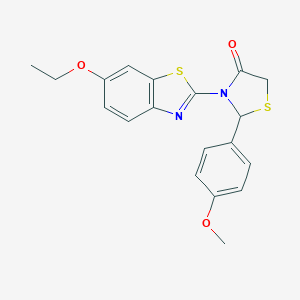
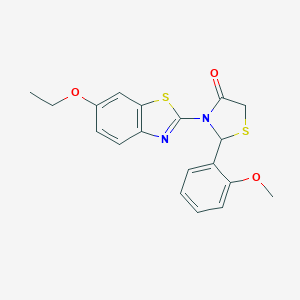

![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
